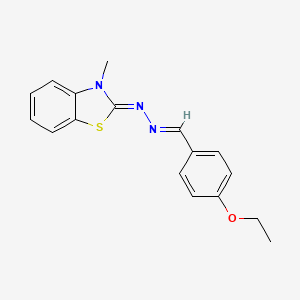

4-ethoxybenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydrazones are a class of organic compounds characterized by the presence of a hydrazone group (-NHN=CH-). They are known for their diverse chemical properties and wide range of applications in synthetic chemistry, including as intermediates in the synthesis of other organic compounds, ligands in coordination chemistry, and potential pharmacological agents.

Synthesis Analysis

Hydrazones are typically synthesized through the condensation reaction of hydrazides with aldehydes or ketones. This reaction involves the nucleophilic addition of the -NH2 group of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of water to form the hydrazone linkage. The synthesis conditions, such as solvent, temperature, and catalysts, can significantly influence the yield and purity of the hydrazones produced (Wei & Wang, 2011).

Molecular Structure Analysis

Hydrazones exhibit a variety of molecular structures, largely influenced by the nature of the substituents on the hydrazone group. Single crystal X-ray diffraction studies reveal that hydrazones can adopt different configurations around the C=N double bond, with the E configuration being more common due to its lower energy compared to the Z configuration. Intermolecular hydrogen bonding and π-π stacking interactions are often observed in the crystal structures of hydrazones, contributing to their stability (Tang, 2010).

Chemical Reactions and Properties

Hydrazones participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and oxidations. Their chemical behavior is significantly influenced by the substituents on the nitrogen atoms and the carbon atom of the hydrazone group. For instance, hydrazones containing electron-withdrawing groups are more susceptible to nucleophilic attacks, while those with electron-donating groups exhibit enhanced stability (Ghorbanloo & Maleki Alamooti, 2017).

Physical Properties Analysis

The physical properties of hydrazones, such as melting point, solubility, and crystallinity, vary widely depending on their molecular structure. Hydrazones with more extensive conjugation and planarity tend to have higher melting points and greater crystallinity due to stronger intermolecular forces. Solubility is influenced by the polarity and hydrogen bonding capability of the substituents attached to the hydrazone group (Baughman et al., 2004).

Chemical Properties Analysis

Hydrazones display a wide range of chemical properties, including redox behavior, coordination to metals, and reactivity towards various electrophiles and nucleophiles. Their ability to act as ligands in coordination compounds is particularly noteworthy, with many hydrazones forming stable complexes with transition metals. These complexes often exhibit interesting optical, magnetic, and catalytic properties (Hosny et al., 2010).

Eigenschaften

IUPAC Name |

(E)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-3-21-14-10-8-13(9-11-14)12-18-19-17-20(2)15-6-4-5-7-16(15)22-17/h4-12H,3H2,1-2H3/b18-12+,19-17- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHAGLCINJTKHF-LFQOXGNUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NN=C2N(C3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/N=C\2/N(C3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopropyl-9-(1H-imidazol-2-ylmethyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5604654.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B5604656.png)

![N-(2-chlorophenyl)-4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-amine](/img/structure/B5604658.png)

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5604665.png)

![N'-[(3,5-dimethylphenoxy)acetyl]-2,4,6-trimethylbenzohydrazide](/img/structure/B5604684.png)

![{4-[(2,3-dimethylquinoxalin-6-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5604700.png)

![4-benzyl-1-[(3-isopropylisoxazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B5604706.png)

![4-(3-pyridinyl)-1-[(3,4,7-trimethyl-1H-indol-2-yl)carbonyl]-4-piperidinol](/img/structure/B5604711.png)

![N-{(3S*,4R*)-4-propyl-1-[4-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5604736.png)

![1-{[(4-ethoxyphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5604743.png)

![2-[(4-bromo-1-naphthyl)oxy]-N'-(4-methoxy-3-nitrobenzylidene)acetohydrazide](/img/structure/B5604745.png)